4,6-Dimethyl-2-phenylpyrimidin-5-ol
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Overview
Description
4,6-Dimethyl-2-phenylpyrimidin-5-ol: is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two methyl groups at positions 4 and 6, a phenyl group at position 2, and a hydroxyl group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-phenylpyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-phenylacetylacetone with urea or thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-phenylpyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized ketones, reduced amines or alcohols, and various substituted pyrimidine derivatives .
Scientific Research Applications
4,6-Dimethyl-2-phenylpyrimidin-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its structural similarity to other bioactive pyrimidine derivatives.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-phenylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit DNA synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase, leading to antiproliferative effects .
Comparison with Similar Compounds
- 4,6-Dimethyl-2-aminopyrimidine
- 4,6-Dimethyl-2-phenylpyrimidine
- 4,6-Dimethyl-2-(4-methylphenyl)pyrimidine
Comparison: 4,6-Dimethyl-2-phenylpyrimidin-5-ol is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility, reactivity, and interaction with biological targets. In contrast, other similar compounds may lack this functional group, resulting in different pharmacological profiles and applications .
Properties
CAS No. |
75078-30-7 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4,6-dimethyl-2-phenylpyrimidin-5-ol |
InChI |
InChI=1S/C12H12N2O/c1-8-11(15)9(2)14-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3 |
InChI Key |
XERYPSJGXZTMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)O |
Origin of Product |
United States |
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